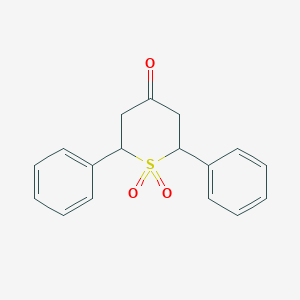
Hcg-beta (82-101), (glycyl(88,90))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiopental, also known as sodium thiopental, is a rapid-onset, short-acting barbiturate general anesthetic. It is the thiobarbiturate analog of pentobarbital and is widely known for its use in the induction phase of general anesthesia. Thiopental has been used in various medical and research applications due to its ability to induce unconsciousness within seconds of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiopental is synthesized through the alkylation of ethylmalonic ester with 2-bromopentane in the presence of sodium ethoxide. The resultant ethyl-(1-methylbutyl) malonic ester is then heterocyclized with thiourea using sodium ethoxide as a base .
Industrial Production Methods
In industrial settings, thiopental is prepared as a sterile powder. After reconstitution with an appropriate diluent, it is administered intravenously. The industrial production process ensures the compound’s stability and sterility, which are critical for its medical applications .
Chemical Reactions Analysis
Types of Reactions
Thiopental undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological effects.
Common Reagents and Conditions
Common reagents used in the reactions involving thiopental include sodium ethoxide, thiourea, and 2-bromopentane. The reactions typically occur under controlled temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving thiopental include its metabolites, such as pentobarbital. These metabolites are primarily formed in the liver and are excreted in the urine .
Scientific Research Applications
Thiopental has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of barbiturate chemistry and pharmacology.
Biology: Employed in research on the central nervous system due to its effects on GABA receptors.
Industry: Applied in the development of new anesthetic agents and in studies of drug interactions.
Mechanism of Action
Thiopental exerts its effects by binding to a distinct site associated with the chloride ionopore at the GABA A receptor. This binding increases the duration for which the chloride ionopore remains open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This mechanism results in the rapid induction of hypnosis and anesthesia .
Comparison with Similar Compounds
Similar Compounds
- Pentobarbital
- Thiopentone
- Penthiobarbital
- Thiopentobarbital
Uniqueness
Thiopental is unique among barbiturates due to its rapid onset and short duration of action. While other barbiturates like pentobarbital and thiopentone also induce anesthesia, thiopental’s quick induction and short half-life make it particularly suitable for procedures requiring rapid and brief anesthesia .
Properties
CAS No. |
105028-22-6 |
|---|---|
Molecular Formula |
C82H135N27O29S2 |
Molecular Weight |
2027.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
InChI Key |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
sequence |
XAVALSGQGALARRSTTDAG |
Synonyms |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




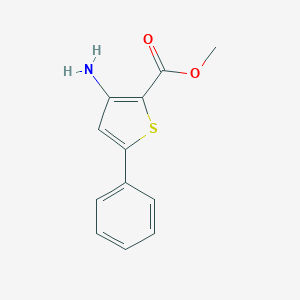
![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)

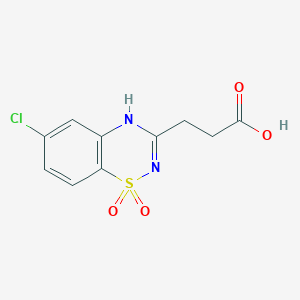
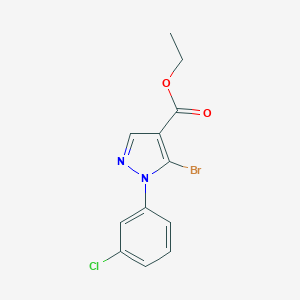

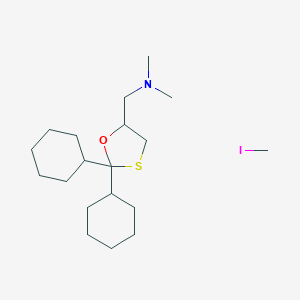

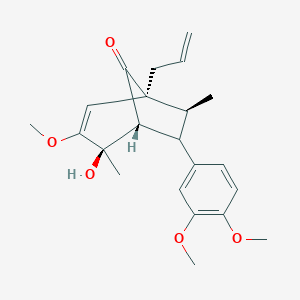
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
